molecular formula C24H27FN2O4S B2765833 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one CAS No. 892764-00-0

1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2765833
CAS No.: 892764-00-0
M. Wt: 458.55
InChI Key: XWWIOQMRVIGCMS-UHFFFAOYSA-N
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Description

1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This compound, with its unique substituents, may exhibit distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinolone Core: Starting from aniline derivatives, the quinolone core can be synthesized through cyclization reactions.

    Introduction of Substituents: The butyl, fluoro, methylbenzenesulfonyl, and morpholinyl groups are introduced through various substitution reactions, often involving reagents like alkyl halides, sulfonyl chlorides, and morpholine.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents for each reaction step.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinolone N-oxide.

    Reduction: Reduction of the quinolone core to tetrahydroquinoline.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of bacterial DNA gyrase or topoisomerase IV, leading to disruption of DNA replication.

    Receptors: Binding to specific receptors, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A well-known quinolone antibiotic with a similar core structure.

    Levofloxacin: Another quinolone antibiotic with a different set of substituents.

Comparison

1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinolones. Its unique structure may result in different pharmacokinetics, potency, and spectrum of activity.

Properties

IUPAC Name

1-butyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O4S/c1-3-4-9-27-16-23(32(29,30)18-7-5-17(2)6-8-18)24(28)19-14-20(25)22(15-21(19)27)26-10-12-31-13-11-26/h5-8,14-16H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWIOQMRVIGCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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